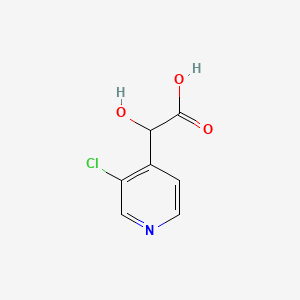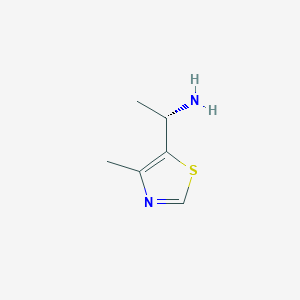
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a thiazole ring substituted with a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The thiazole ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, alcohols, and substituted thiazoles.
Aplicaciones Científicas De Investigación
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the chiral amine moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Methylthiazol-5-yl)ethan-1-amine: The enantiomer of the compound, differing in its stereochemistry.
1-(4-Methylthiazol-5-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
1-(Thiazol-5-yl)ethan-1-amine: A similar compound lacking the methyl group at the 4-position.
Uniqueness
(S)-1-(4-Methylthiazol-5-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the methyl group at the 4-position of the thiazole ring also contributes to its distinct chemical behavior and reactivity.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3/t4-/m0/s1 |
Clave InChI |
JOBBHTSHHQMJDQ-BYPYZUCNSA-N |
SMILES isomérico |
CC1=C(SC=N1)[C@H](C)N |
SMILES canónico |
CC1=C(SC=N1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


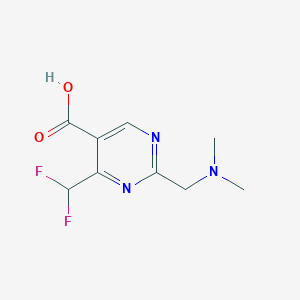

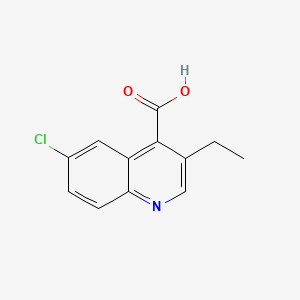

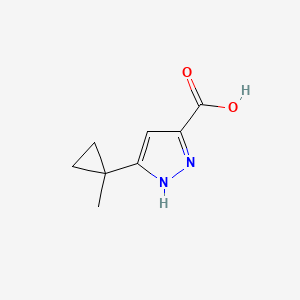


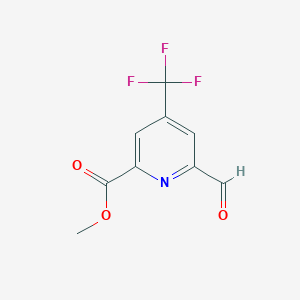
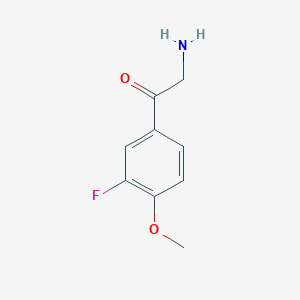
![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
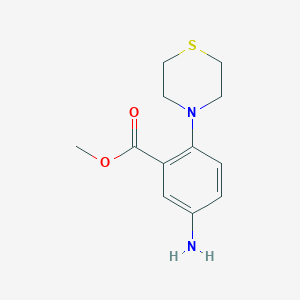
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
